5-Fluoro-1h-benzotriazole
CAS No.: 18225-90-6
Cat. No.: VC21020014
Molecular Formula: C6H4FN3
Molecular Weight: 137.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18225-90-6 |
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Molecular Formula | C6H4FN3 |
Molecular Weight | 137.11 g/mol |
IUPAC Name | 5-fluoro-2H-benzotriazole |
Standard InChI | InChI=1S/C6H4FN3/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H,8,9,10) |
Standard InChI Key | SYGGDXKMRDPIKQ-UHFFFAOYSA-N |
SMILES | C1=CC2=NNN=C2C=C1F |
Canonical SMILES | C1=CC2=NNN=C2C=C1F |
Introduction
Chemical Properties and Structure
Molecular Characteristics
5-Fluoro-1h-benzotriazole possesses distinctive structural features that contribute to its chemical behavior. The table below summarizes its key molecular characteristics:
The compound features a benzene ring fused to a triazole ring, creating the benzotriazole scaffold, with a fluorine atom attached at the 5-position. This structural arrangement influences its chemical reactivity, biological activity, and physical properties.
Structural Isomerism
An interesting aspect of benzotriazole chemistry is the potential for tautomerism. Benzotriazoles can exist in different tautomeric forms, primarily the 1H-benzotriazole and 2H-benzotriazole forms. In the case of 5-Fluoro-1h-benzotriazole, both the 1H and 2H forms are mentioned in the synonyms listed in PubChem, indicating that the compound can exist in these different tautomeric states .
The tautomeric equilibrium between these forms can influence the compound's reactivity, solubility, and biological interactions. The 1H form, where the hydrogen is attached to N1, is generally more stable and predominant in most conditions.
Biological Activities and Applications
Antimicrobial Properties
Benzotriazole derivatives have demonstrated significant antimicrobial activities, which may extend to 5-Fluoro-1h-benzotriazole. According to the research findings on related compounds, several benzotriazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria .
For instance, 5-halogenomethylsulfonyl-benzotriazoles have exhibited notable antibacterial activity against various reference and clinical strains, including methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-sensitive Staphylococcus aureus (MSSA) . The presence of halogen substituents on the benzotriazole ring appears to enhance this activity, suggesting that 5-Fluoro-1h-benzotriazole might also possess similar properties.
Antiprotozoal Activity
Some benzotriazole derivatives have shown promising antiprotozoal activity. For example, 6-chloro-1H-benzotriazole has demonstrated micromolar activity against Entamoeba histolytica, with greater potency than metronidazole, a commonly used drug for treating anaerobic protozoan parasitic infections .
N-benzenesulfonylbenzotriazole has also exhibited in vitro growth inhibitory activity against Trypanosoma cruzi epimastigotes and trypomastigotes in a dose-dependent manner . These findings suggest that 5-Fluoro-1h-benzotriazole might similarly possess antiprotozoal properties worthy of investigation.
Comparison with Related Halogenated Benzotriazoles
Structural Comparisons
Several halogenated benzotriazole derivatives appear in the search results, allowing for comparative analysis with 5-Fluoro-1h-benzotriazole. The table below presents a comparison of key properties:
The differences in halogen substituents and their positions on the benzotriazole ring likely result in distinct chemical and biological properties. The size difference between fluorine and bromine atoms, as well as their electronegativity and polarizability, can significantly influence the compounds' interactions with biological targets.
Biological Activity Differences
While specific comparative studies among these compounds are not detailed in the search results, it is known that different halogen substituents can impart varied biological activities. For instance, research on 5,6-dichloro-1-(3,5-dinitrobenzyloxy)-1H-benzotriazole has shown notable activity against Mycobacterium tuberculosis strain H37Rv, with minimum inhibitory concentration (MIC) values comparable to the reference drug isoniazid .
Current Research and Future Perspectives
Recent Developments
According to the search results, there appears to be ongoing interest in benzotriazole derivatives for various biological applications. The PubChem entry for 5-Fluoro-1h-benzotriazole was modified as recently as February 15, 2025, suggesting continued cataloging and potential research interest in this compound .
The broader research on benzotriazole derivatives indicates their relevance in modern drug discovery efforts, particularly in antimicrobial, antiprotozoal, and cardiovascular therapeutic areas. The specific role of 5-Fluoro-1h-benzotriazole within these research domains represents an area for further exploration.
Research Gaps and Opportunities
Several research opportunities can be identified for 5-Fluoro-1h-benzotriazole:
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Detailed structure-activity relationship studies comparing the biological activities of 5-Fluoro-1h-benzotriazole with other halogenated benzotriazoles
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Investigation of its potential antimicrobial properties, particularly against drug-resistant bacterial strains
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Exploration of its possible antiprotozoal activity against parasites like Trypanosoma cruzi and Entamoeba histolytica
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Assessment of its potential as a potassium channel activator for cardiovascular applications
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Development of efficient and scalable synthetic methods specifically for 5-Fluoro-1h-benzotriazole
These research directions could contribute to a more comprehensive understanding of this compound and potentially lead to valuable therapeutic applications.
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